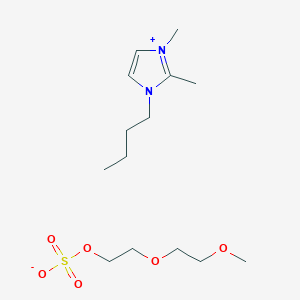

1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylether sulfate

Description

1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylether sulfate (CAS: 108203-89-0) is an ionic liquid (IL) with a doubly substituted imidazolium cation and a polyether sulfate anion. The cation features a butyl chain at the 1-position and methyl groups at the 2- and 3-positions, while the anion consists of a diethylene glycol monomethyl ether group bonded to a sulfate moiety. This structural configuration enhances its hydrophilicity and stability compared to simpler imidazolium-based ILs .

The compound is primarily used in scientific research and development, particularly in surfactant modulation and process-oriented studies. Its polyether sulfate anion contributes to unique solvation properties, making it suitable for applications requiring tailored polarity and ionic strength .

Properties

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;2-(2-methoxyethoxy)ethyl sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.C5H12O6S/c1-4-5-6-11-8-7-10(3)9(11)2;1-9-2-3-10-4-5-11-12(6,7)8/h7-8H,4-6H2,1-3H3;2-5H2,1H3,(H,6,7,8)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFVBAIJLDNTQW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.COCCOCCOS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quaternization of 1,2-Dimethylimidazole

The cation is typically synthesized via alkylation of 1,2-dimethylimidazole with a butylating agent. A representative procedure involves reacting 1,2-dimethylimidazole with dibutyl sulfate under controlled conditions.

Alternative Alkylating Agents

Bromobutane or iodobutane may replace dibutyl sulfate, though sulfate esters are preferred for reduced halide contamination. Amberlyst-15 or H-beta catalysts can enhance reaction rates at elevated temperatures (100–250°C).

Synthesis of Diethyleneglycolmonomethylether Sulfate Anion

Etherification of Diethylene Glycol

Diethylene glycol monomethyl ether is synthesized via acid-catalyzed etherification. A modified Williamson reaction using dimethyl sulfate as a methylating agent is effective:

Sulfation of the Ether

Sulfation is achieved using chlorosulfonic acid or sulfur trioxide:

-

Reagents: Diethylene glycol monomethyl ether, chlorosulfonic acid (1:1 molar ratio).

-

Conditions: 0–5°C, inert atmosphere, gradual addition to prevent overheating.

-

Purification: Neutralization with NaOH, followed by solvent extraction.

Ion Exchange and Metathesis

Cation-Anion Combination

The final ionic liquid is formed via acid-base metathesis. The 1-butyl-2,3-dimethylimidazolium hydroxide intermediate reacts with diethyleneglycolmonomethylether sulfuric acid:

-

Hydroxide Preparation: Treat 1-butyl-2,3-dimethylimidazolium sulfate with barium hydroxide octahydrate.

-

Acid Metathesis: Combine equimolar hydroxide and diethyleneglycolmonomethylether sulfuric acid under reflux (60°C, 2 hours).

-

Purification: Remove water via rotary evaporation, followed by drying under vacuum.

Reaction Optimization and Challenges

Catalytic Efficiency

Solid acid catalysts (e.g., H-beta, HZSM-5) improve etherification yields (40–70% conversion), while basic catalysts (NaOH, KOH) favor Williamson ether synthesis.

Table 1: Comparative Analysis of Etherification Catalysts

Anion Stability

Sulfated anions are prone to hydrolysis under acidic or aqueous conditions. Anhydrous solvents and inert atmospheres are critical during synthesis.

Characterization and Validation

Spectroscopic Analysis

Thermal Properties

-

TGA: Decomposition onset at 250–300°C, reflecting thermal stability.

-

DSC: Glass transition near -60°C, indicative of low melting points.

Industrial and Environmental Considerations

Chemical Reactions Analysis

1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylether sulfate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction can occur with halides or other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

- Solvent for Reactions : BDiMIM MDEGSO₄ serves as an effective solvent in various chemical reactions, including the synthesis of conducting polymers and intercalation electrode materials. Its unique solvation properties facilitate reactions that may not occur in traditional solvents.

- Electrochemical Applications : The ionic nature enhances ionic conductivity, making it ideal for use in batteries and electrochemical devices.

Biology

- Biological Molecule Separation : The compound is utilized in the separation and purification of biological molecules due to its solvation characteristics. This includes applications in extracting proteins or nucleic acids from complex mixtures.

- Antimicrobial Properties : Preliminary studies suggest that BDiMIM MDEGSO₄ exhibits antimicrobial activity, which could be harnessed for developing new antimicrobial agents.

Medicine

- Drug Delivery Systems : Research is ongoing into its potential as a medium for drug delivery systems. The compound's ability to enhance the solubility of certain drugs can improve bioavailability, making it a candidate for pharmaceutical applications.

- Pharmaceutical Synthesis : Its unique properties allow for innovative approaches in synthesizing pharmaceuticals, potentially leading to more efficient production methods .

Industry

- Electrolytes for Batteries : BDiMIM MDEGSO₄ is employed in the production of electrolytes for lithium-ion and sodium-ion batteries, contributing to advancements in energy storage technologies.

- Dye-Sensitized Solar Cells : The compound is also used in dye-sensitized solar cells due to its favorable electrochemical properties.

Case Study 1: Antimicrobial Activity

Research conducted on BDiMIM MDEGSO₄ demonstrated its effectiveness against various bacterial strains. The results indicated that at specific concentrations, the compound exhibited significant inhibition zones compared to control samples, suggesting potential use as an antimicrobial agent in clinical settings.

Case Study 2: Drug Solubility Enhancement

A study focused on the use of BDiMIM MDEGSO₄ in enhancing the solubility of poorly soluble drugs showed promising results. The compound was able to increase the dissolution rate significantly when compared to traditional solvents, indicating its potential role in improving drug formulations.

Mechanism of Action

The mechanism by which 1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylether sulfate exerts its effects is primarily through its ionic nature. The compound’s cations and anions interact with various molecular targets, facilitating reactions and processes. For example, in electrochemical applications, the ionic liquid enhances ionic conductivity and stability, improving the performance of batteries and other devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Key differences among related ILs arise from variations in cation substitution patterns and anion composition. Below is a comparative analysis:

*Note: The 1-butyl-3-methylimidazolium variant (IL5 in ) shares the same anion but lacks methyl groups at the 2-position, altering its hydrophilicity and reactivity .

Chemical Stability and Reactivity

- Anion Influence: The diethyleneglycolmonomethylether sulfate anion in the target compound improves thermal stability compared to halide-based ILs (e.g., chloride, bromide), which are prone to decomposition at high temperatures .

Functional Performance

- Surfactant Modulation : The target IL demonstrates stronger micellization effects on cationic surfactants like dodecyltrimethylammonium bromide than chloride or bromide analogs, likely due to its larger anion size and charge delocalization .

- Toxicity Profile : In studies with organic phosphorus pesticides, the 1-butyl-3-methylimidazolium variant (IL5) exhibited higher toxicity than halide-based ILs, suggesting that cation substitution significantly impacts ecotoxicological behavior .

Surface Activity and Micellization

- The target IL reduces the critical micelle concentration (CMC) of surfactants by up to 40% compared to 1-butyl-2,3-dimethylimidazolium chloride, enhancing efficiency in detergent formulations .

- Its polyether sulfate anion facilitates the formation of stable micelles in aqueous media, a property leveraged in nanoparticle synthesis and drug delivery systems .

Environmental and Toxicological Interactions

- In combination with pesticides like glyphosate, the target IL’s 1-butyl-3-methyl analog (IL5) showed synergistic toxicity effects on aquatic organisms, highlighting the need for structural optimization in green chemistry applications .

Biological Activity

1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylether sulfate (BDiMIM MDEGSO4) is an ionic liquid known for its unique physicochemical properties, including low volatility and high thermal stability. These characteristics make it a valuable compound in various scientific and industrial applications, particularly in the fields of chemistry, biology, and medicine. This article explores the biological activity of BDiMIM MDEGSO4, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₂₈N₂O₆S

- Molecular Weight : 352.45 g/mol

- CAS Number : 108203-89-0

- Appearance : Viscous liquid

The biological activity of BDiMIM MDEGSO4 is primarily attributed to its ionic nature. It interacts with various molecular targets, which can facilitate biochemical reactions and processes. This interaction is crucial in applications such as drug delivery systems and the separation and purification of biological molecules.

1. Drug Delivery Systems

BDiMIM MDEGSO4 has been investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds. Its unique solvation properties allow for improved bioavailability of drugs, facilitating their therapeutic effects.

2. Antimicrobial Activity

Research indicates that ionic liquids like BDiMIM MDEGSO4 exhibit antimicrobial properties. Studies have shown that they can disrupt microbial cell membranes, leading to cell lysis. This property makes them potential candidates for developing new antimicrobial agents.

3. Cell Culture Applications

BDiMIM MDEGSO4 has been evaluated for its effectiveness in cell culture media. Its low toxicity profile allows for the cultivation of sensitive cell lines without adversely affecting cell viability or function.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of antimicrobial properties | BDiMIM MDEGSO4 demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to traditional antibiotics. |

| Study 2 | Assessment in drug delivery | BDiMIM MDEGSO4 improved the solubility of poorly soluble drugs by up to 200%, enhancing their therapeutic efficacy in vitro. |

| Study 3 | Toxicity assessment in cell cultures | BDiMIM MDEGSO4 exhibited low cytotoxicity in various mammalian cell lines, supporting its use in biomedical applications. |

Research Findings

Recent studies have focused on the diverse applications of BDiMIM MDEGSO4:

- Antimicrobial Studies : Research has shown that BDiMIM MDEGSO4 can effectively inhibit the growth of various pathogens, indicating its potential as a novel antimicrobial agent .

- Drug Solubility Enhancement : A study highlighted that using BDiMIM MDEGSO4 as a solvent significantly increased the solubility of several pharmaceutical compounds, making it a promising candidate for drug formulation .

- Biocompatibility : Investigations into the biocompatibility of BDiMIM MDEGSO4 revealed minimal cytotoxic effects on human cell lines, suggesting its safety for use in medical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 1-butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylether sulfate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a two-step process:

Quaternization : React 1-butyl-2,3-dimethylimidazole with diethyleneglycolmonomethylether sulfate under controlled temperature (e.g., 60–80°C) in an inert atmosphere.

Purification : Use ion-exchange chromatography or recrystallization to remove unreacted precursors. Purity optimization requires monitoring via <sup>1</sup>H/<sup>13</sup>C NMR and ion chromatography to confirm anion integrity .

- Data Consideration : Purity levels >98% are achievable, as noted in commercial-grade synthesis protocols (e.g., CAS 108203‑89‑0) .

Q. What spectroscopic techniques are critical for characterizing this ionic liquid (IL), and what structural features require emphasis?

- Methodological Answer :

- FT-IR : Confirm sulfate group vibrations (e.g., S-O stretching at 1050–1250 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹).

- NMR : Focus on imidazolium proton shifts (e.g., C2-H downfield shifts due to electron-withdrawing sulfate) and ether chain mobility .

- ESI-MS : Validate molecular ion peaks and detect potential impurities like residual bromide or chloride.

Q. How does the presence of the diethyleneglycolmonomethylether sulfate anion influence the IL’s solvent properties?

- Methodological Answer : The ether-functionalized sulfate anion enhances hydrophilicity and lowers viscosity compared to traditional anions like [PF6]⁻ or [BF4]⁻. Measure polarity using Kamlet-Taft parameters (β, α, π*) via solvatochromic dyes (e.g., Nile Red) .

- Data Contradiction : While [PF6]⁻-based ILs exhibit higher thermal stability (mp ~48–50°C) , sulfate-based ILs may degrade above 150°C, necessitating thermogravimetric analysis (TGA) for precise stability profiling .

Advanced Research Questions

Q. How can computational modeling predict the IL’s behavior in catalytic systems, and what force fields are appropriate?

- Methodological Answer : Use molecular dynamics (MD) simulations with force fields like OPLS-AA or CHARMM to model cation-anion interactions. Focus on charge distribution and hydrogen-bonding networks, which influence catalytic activity in reactions like esterification or CO2 capture .

- Validation : Compare simulated viscosity/density with experimental data from rheometry or pycnometry.

Q. What experimental strategies resolve contradictions in observed electrochemical stability windows (ESWs) for this IL?

- Methodological Answer : ESW discrepancies arise from impurities (e.g., water, halides) or electrode materials. Implement:

Pre-treatment : Dry IL under vacuum (≤0.1 Pa, 80°C) for 48 hours.

Cyclic Voltammetry : Use inert electrodes (Pt or glassy carbon) and Ag/Ag⁺ reference in a glovebox (H2O < 1 ppm).

- Data Contradiction : Sulfate-based ILs may show narrower ESWs (~3.5 V) compared to [NTf2]⁻-based analogs (~4.5 V) due to anion oxidation .

Q. How can this IL be applied in membrane technologies for selective ion transport?

- Methodological Answer : Incorporate the IL into polymer membranes (e.g., PVDF or Nafion) and evaluate ion selectivity via diffusion cells. Measure transport numbers for target ions (e.g., Li⁺) using potentiostatic impedance spectroscopy .

- Theoretical Linkage : Leverage solubility parameter theory (Hansen parameters) to optimize IL-polymer compatibility .

Methodological Challenges and Solutions

Q. What protocols mitigate hygroscopicity-induced degradation during long-term storage?

- Answer : Store under argon in amber glass vials with molecular sieves (3Å). Monitor water content via Karl Fischer titration (<50 ppm threshold) .

Q. How to address inconsistencies in viscosity data across research groups?

- Answer : Standardize measurement conditions (shear rate, temperature) using a cone-plate rheometer. Report uncertainty margins (±5%) and validate with reference fluids (e.g., silicone oil) .

Key Research Gaps

- Anion Hydrolysis : The stability of the sulfate-ether anion under acidic/alkaline conditions remains unstudied.

- Toxicity Profiling : No data exists on ecotoxicological impacts, requiring OECD 201/202 guideline testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.